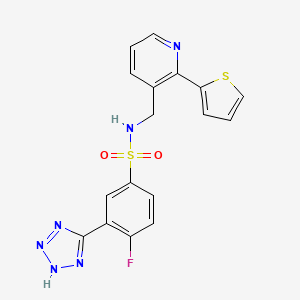
4-fluoro-3-(1H-tetrazol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-3-(1H-tetrazol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
The synthesis of 4-fluoro-3-(1H-tetrazol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the tetrazole ring: This can be achieved through cycloaddition reactions involving azides and nitriles.
Introduction of the fluorine atom: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling reactions: The thiophene and pyridine rings are introduced through cross-coupling reactions, such as Suzuki or Stille coupling.
Sulfonamide formation:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques and automated synthesis platforms.
Análisis De Reacciones Químicas
4-fluoro-3-(1H-tetrazol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the sulfonamide group to an amine.
Coupling reactions: The compound can participate in further coupling reactions to form more complex molecules.
Aplicaciones Científicas De Investigación
4-fluoro-3-(1H-tetrazol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate, particularly in the treatment of cancer, infectious diseases, and inflammatory conditions.
Materials Science: Its unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Industrial Chemistry: The compound’s reactivity and stability make it useful in the synthesis of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-fluoro-3-(1H-tetrazol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
4-fluoro-3-(1H-tetrazol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide can be compared with other similar compounds, such as:
4-fluoro-3-(1H-tetrazol-5-yl)phenylboronic acid: This compound shares the tetrazole and fluorine moieties but differs in the presence of a boronic acid group instead of the sulfonamide group.
2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid: Similar in having a tetrazole and fluorine, but with a carboxylic acid group instead of the sulfonamide.
Propiedades
Fórmula molecular |
C17H13FN6O2S2 |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
4-fluoro-3-(2H-tetrazol-5-yl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C17H13FN6O2S2/c18-14-6-5-12(9-13(14)17-21-23-24-22-17)28(25,26)20-10-11-3-1-7-19-16(11)15-4-2-8-27-15/h1-9,20H,10H2,(H,21,22,23,24) |
Clave InChI |
XQNXZYNWPRQZJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C2=CC=CS2)CNS(=O)(=O)C3=CC(=C(C=C3)F)C4=NNN=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















